molecular formula C8H4ClNO3 B2857106 5-chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione CAS No. 117883-46-2

5-chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B2857106
CAS RN: 117883-46-2
M. Wt: 197.57
InChI Key: WUBUDHMLLNMEJS-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as indoles and derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .


Synthesis Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

The synthesis of indole derivatives involves various chemical reactions. For instance, to diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .


Physical And Chemical Properties Analysis

Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . Physically, they are crystalline colorless in nature with specific odors .

Scientific Research Applications

Synthesis and Derivatives

Research has focused on synthesizing novel compounds from indole derivatives for potential applications in medicine and materials science. For instance, indole-2,3-dione has been used as a starting material in the synthesis of spiro[indoline‐3‐heterocycle]‐2‐one derivatives, showcasing its versatility in creating complex molecules with potential biological activities (Al-Thebeiti, 1994). Similarly, efforts have been made to develop new carbamate derivatives of indole, highlighting its role in the modification of compounds for increased biological efficacy (Velikorodov, Kuanchalieva, Titova, 2010).

Environmental Degradation

The degradation of substituted indoles by a methanogenic consortium reveals the potential environmental impact of indole derivatives. This study showed that indole and its derivatives can be transformed through a hydroxylation pathway, which could inform wastewater treatment processes and environmental remediation strategies (Gu, Berry, 1991).

Nucleophilic Reactivities

The nucleophilic reactivities of indoles have been studied, providing insights into the chemical behavior of indole derivatives and their potential for forming new chemical bonds. This research can inform the development of new synthetic pathways and the creation of novel indole-based compounds (Lakhdar et al., 2006).

Biocidal Effects and Synthesis

Studies on the synthesis of nanomeric fused cyclic thiosemicarbazones and their mercuric(II) salts from indole derivatives have explored their biocidal effects, demonstrating the potential application of indole derivatives in developing new antimicrobial agents (Makki, Abdel-Rahman, El-Shahawi, 2014).

Structural Studies

Structural studies of compounds like 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione have been conducted to understand the molecular geometry and interactions of indole derivatives. These studies can inform the design of molecules with specific properties for applications in materials science and pharmacology (Wu, Zheng, Cao, Xiao, 2011).

Future Directions

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

5-chloro-6-hydroxy-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-4-1-3-5(2-6(4)11)10-8(13)7(3)12/h1-2,11H,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBUDHMLLNMEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)O)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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